molecular formula C7H15NO B3383199 (4-Methylpiperidin-3-yl)methanol CAS No. 39844-73-0

(4-Methylpiperidin-3-yl)methanol

Cat. No.: B3383199
CAS No.: 39844-73-0
M. Wt: 129.2 g/mol
InChI Key: XKQYEHVFBWMPDC-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . It features a piperidine ring, a fundamental scaffold in medicinal chemistry, which is substituted with a methyl group and a hydroxymethyl group at adjacent positions . This structure makes it a valuable intermediate in organic synthesis and pharmaceutical research. Piperidine derivatives are extensively studied for their biological activity and are commonly found in compounds that interact with the central nervous system . For instance, structurally similar piperidinyl methanol compounds have been investigated as key intermediates in the synthesis of potential opioid receptor ligands, highlighting the importance of this chemical class in the development of new pharmacological tools . As a building block, this compound can be used to introduce a substituted piperidine moiety into more complex molecules, allowing researchers to explore structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-2-3-8-4-7(6)5-9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQYEHVFBWMPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methylpiperidin 3 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections to the Piperidine (B6355638) Core

A retrosynthetic analysis of (4-methylpiperidin-3-yl)methanol reveals several strategic disconnections to access the core piperidine structure. The primary bond disconnection lies in the carbon-carbon bond between the hydroxymethyl group and the piperidine ring at the C3 position, leading back to a 4-methylpiperidine-3-carboxylic acid derivative or a corresponding aldehyde. This precursor can be further disconnected through various approaches that construct the piperidine ring itself.

One common strategy involves the cyclization of a linear amino-aldehyde or amino-ketone precursor. For instance, a key intermediate could be a δ-amino carbonyl compound, which upon intramolecular reductive amination would furnish the desired piperidine ring. Another powerful approach is the dearomatization of a substituted pyridine (B92270). A 4-methyl-3-substituted pyridine can be hydrogenated to yield the corresponding piperidine. The stereochemistry at the C3 and C4 positions is then established during or after the reduction step.

Aza-Diels-Alder reactions represent another viable retrosynthetic pathway, where a diene and an imine undergo a [4+2] cycloaddition to form a tetrahydropyridine (B1245486) intermediate, which can be subsequently reduced and functionalized to afford the target molecule. Furthermore, conjugate addition reactions to α,β-unsaturated systems, followed by cyclization, offer a versatile entry to polysubstituted piperidines.

Disconnection StrategyPrecursor TypeKey Transformation
C3-C(hydroxymethyl) bond4-Methylpiperidine-3-carboxylic acid or aldehydeReduction
Piperidine ring formationδ-Amino carbonyl compoundIntramolecular reductive amination
Piperidine ring formation4-Methyl-3-substituted pyridineCatalytic hydrogenation
Piperidine ring formationDiene and imineAza-Diels-Alder reaction
Piperidine ring formationα,β-Unsaturated ester/ketone and an amineMichael addition and cyclization

Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound requires sophisticated enantioselective and diastereoselective methodologies. These approaches aim to control the relative and absolute stereochemistry of the two contiguous stereocenters at C3 and C4.

Asymmetric Catalysis Approaches to Chiral Piperidine Alcohols

Asymmetric catalysis offers a direct and atom-economical route to chiral piperidine derivatives. The asymmetric hydrogenation of substituted pyridinium (B92312) salts or tetrahydropyridines is a prominent strategy. For instance, rhodium or iridium complexes with chiral phosphine (B1218219) ligands can catalyze the hydrogenation of a suitable 4-methyl-3-substituted pyridine precursor with high enantioselectivity. The diastereoselectivity (cis vs. trans) can often be controlled by the choice of catalyst, substrate, and reaction conditions.

A notable example involves the rhodium-catalyzed asymmetric hydrogenation of a 3,4-disubstituted tetrahydropyridine, which can proceed via a kinetic resolution to afford the chiral piperidine with high selectivity. nih.gov

Another approach is the asymmetric reduction of a 4-methyl-3-oxopiperidine derivative. Enzymes such as carbonyl reductases can exhibit exquisite stereoselectivity, providing access to specific stereoisomers of the corresponding 4-methylpiperidin-3-ol. Subsequent conversion of the hydroxyl group to a hydroxymethyl group would complete the synthesis.

Chiral Pool Synthetic Strategies Utilizing Established Precursors

The chiral pool provides a reliable source of stereochemically defined starting materials for the synthesis of complex molecules. Natural α-amino acids, such as L-aspartic acid and L-glutamic acid, are versatile precursors for the synthesis of chiral piperidines. For example, L-glutamic acid can be converted in a multi-step sequence to a key chiral intermediate that can then be cyclized to form the piperidine ring with a defined stereocenter. A reported synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-malic acid demonstrates the utility of this approach for constructing the 3,4-disubstituted piperidine core. researchgate.net

The general strategy involves protecting the amine and carboxylic acid functionalities of the amino acid, followed by chain extension and functional group manipulations to introduce the necessary carbons for the piperidine ring. The inherent chirality of the starting amino acid is then transferred to the final product.

Auxiliary-Based Asymmetric Induction Methods

Chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective transformation, after which they are removed. Evans oxazolidinone auxiliaries are widely used for this purpose. mdpi.com In the context of this compound synthesis, an Evans auxiliary could be attached to a precursor containing a carboxylic acid functionality. Subsequent diastereoselective alkylation or conjugate addition reactions can be used to set the stereocenters at the C3 and C4 positions. For instance, the diastereoselective hydrogenation of a pyridine derivative bearing an Evans auxiliary has been shown to produce enantiomerically enriched piperidines. acs.org

Ellman's N-tert-butanesulfinyl chiral auxiliary is another powerful tool, particularly for the synthesis of chiral amines. This auxiliary can be used to direct the stereoselective addition of nucleophiles to imines or the reduction of ketimines, thereby establishing a chiral center that can be elaborated to the target piperidine. osi.lv

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis offers environmentally benign and highly selective methods for the synthesis of chiral compounds. Enzymes such as transaminases, reductases, and lipases are increasingly employed in organic synthesis.

A chemo-enzymatic approach involving the dearomatization of activated pyridines can lead to stereo-enriched 3,4-disubstituted piperidines. google.com This strategy combines a chemical step to activate the pyridine ring with a highly stereoselective enzymatic reduction.

Biocatalytic transamination is another powerful tool. A synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a structurally related compound, utilized a biocatalytic transamination of a ketone precursor to install the chiral amine center with high enantioselectivity. acs.orgresearchgate.net A similar strategy could be envisioned for a 4-methyl-3-oxopiperidine precursor.

Enzymatic kinetic resolution is also a viable strategy. For instance, lipases like Candida antarctica lipase (B570770) B (CALB) can selectively acylate one enantiomer of a racemic mixture of a piperidine alcohol, allowing for the separation of the two enantiomers. mdpi.com

Biocatalytic MethodEnzyme ClassApplication
Chemo-enzymatic DearomatizationOxidases and ReductasesAsymmetric synthesis of 3,4-disubstituted piperidines from pyridines. google.com
Asymmetric ReductionCarbonyl ReductasesStereoselective reduction of 4-methyl-3-oxopiperidines. chemicalbook.commdpi.com
Asymmetric AminationTransaminasesEnantioselective synthesis of chiral amines from ketones. acs.orgresearchgate.net
Kinetic ResolutionLipasesSeparation of enantiomers of racemic piperidine alcohols. mdpi.com

Crystallization-Induced Dynamic Resolution Techniques

Crystallization-induced dynamic resolution (CIDR) is a powerful technique that combines the continuous racemization of a starting material in solution with the selective crystallization of one of its diastereomeric salts. This allows for the theoretical conversion of a racemic mixture into a single stereoisomer in high yield and diastereomeric excess.

A practical application of this technique was demonstrated in the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol. A mixture of cis and trans lactam acid precursors was subjected to conditions that allowed for their interconversion in solution. By adding a resolving agent, one diastereomeric salt preferentially crystallized, driving the equilibrium towards the formation of that desired isomer. acs.orgresearchgate.net This methodology could be adapted for the resolution of a suitable 4-methylpiperidine-3-carboxylic acid derivative, a key intermediate in the synthesis of the target molecule.

Total Synthesis Approaches to the this compound Framework

The synthesis of the this compound core is a significant challenge in organic chemistry, necessitating precise control over stereochemistry and substitution patterns. The piperidine ring, a ubiquitous N-heterocycle in natural products and pharmaceuticals, is the central structural feature. acs.org Total synthesis strategies, therefore, are fundamentally reliant on the effective formation of this six-membered ring.

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring is the cornerstone of any synthetic route toward this compound. Modern organic synthesis offers a diverse toolkit of cyclization reactions that can be adapted for this purpose. These methods range from classic intramolecular substitutions to more advanced metal-catalyzed and electrocyclic processes, each providing unique advantages in terms of efficiency, and stereo- and regiocontrol.

Intramolecular amination represents a direct approach to the piperidine skeleton. This method typically involves the cyclization of a linear amino alcohol or a derivative thereof. For the synthesis of the this compound framework, a suitable acyclic precursor would possess an amine and a reactive group (e.g., a leaving group or an alkene) at appropriate positions to facilitate a 6-exo cyclization.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a particularly atom-economical strategy. The reaction can be catalyzed by various metals to form the heterocyclic ring. For instance, the intramolecular hydroamination/cyclization cascade of alkynes mediated by acid can generate piperidine structures. mdpi.com This process proceeds through the formation of an enamine and a subsequent iminium ion, which is then reduced to yield the piperidine ring. mdpi.com

Precursor TypeReactionCatalyst/ReagentKey Feature
Amino alcoholIntramolecular CyclizationSOCl₂One-pot conversion of amino alcohols to cyclic amines. organic-chemistry.org
Alkyl dihalide and primary amineCyclocondensationMicrowave irradiationRapid formation of N-heterocycles in an aqueous medium. organic-chemistry.org
Amino-alkeneHydroaminationMetal catalystAtom-economical addition of N-H across a C=C bond.
Amino-alkyneHydroamination/CyclizationAcid-mediatedForms piperidine via enamine/iminium ion intermediates. mdpi.com

Palladium catalysis has emerged as a powerful tool for constructing complex molecular architectures, including substituted piperidines. acs.org These reactions often proceed under mild conditions and exhibit high levels of stereo- and regiochemical control. acs.org Palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components is one such method that provides access to highly substituted piperazines, a related class of heterocycles, and can be adapted for piperidines. acs.org

A key advantage of palladium catalysis is the potential for chirality transfer. In this process, the stereochemistry of a chiral center in the starting material, such as an optically active alcohol, directs the stereochemical outcome of the cyclization. This is highly efficient for creating enantiomerically enriched piperidines. oup.com For example, the palladium-catalyzed cyclization of an optically active urethane (B1682113) derived from an acyclic alcohol can produce a chiral piperidine with high efficiency of intramolecular chirality transfer. oup.com Furthermore, palladium-catalyzed C(sp³)–H arylation has been used for the regio- and stereoselective synthesis of cis-3,4-disubstituted piperidines, demonstrating the catalyst's ability to functionalize the pre-formed ring with high precision. acs.org

Reaction TypeCatalyst SystemSubstrate ExampleProduct Feature
Intramolecular Allylic AminationPd(0) / Ligand1,3-Dienes and N-cyano iminesEnantioselective formation of 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines. nih.gov
Decarboxylative CyclizationPalladium catalystPropargyl carbonates and bis-nitrogen nucleophilesModular synthesis of highly substituted nitrogen heterocycles. acs.org
C(sp³)–H ArylationPd catalyst / Aminoquinoline auxiliaryC(3)-substituted piperidineRegio- and stereoselective C(4)–H arylation to give cis-3,4-disubstituted piperidines. acs.org
Azide Reduction CyclizationPalladium catalystAzide-containing precursorsFormation of the piperidine ring through reduction and subsequent cyclization. researchgate.net

The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of heterocyclic synthesis. nih.govntu.edu.sg The intramolecular variant (IMAMR) is a highly effective strategy for creating piperidine rings, including those with multiple stereocenters. researchgate.net This reaction can be catalyzed by organocatalysts, such as Cinchona-derived primary amines, to achieve high enantioselectivity. researchgate.net The strategy is versatile, allowing for the synthesis of di- and tri-substituted piperidines from acyclic aminodienone precursors. researchgate.net

A biocatalytic approach using a transaminase (ω-TA) has also been developed. This enzyme can trigger an aza-Michael reaction, enabling the enantioselective preparation of 2,6-disubstituted piperidines from prochiral ketoenones. acs.org Electrophilic cyclization strategies also provide a route to the piperidine core. For example, treating homoallylic amines with an electrophile generated from DMSO and an acid can produce 4-chloropiperidines, which can be further functionalized. organic-chemistry.org

StrategyCatalyst/MediatorPrecursor TypeKey Aspect
Intramolecular Aza-Michael Reaction (IMAMR)Organocatalyst (e.g., Cinchona-derived amine)Symmetrical aminodienonesAsymmetric synthesis of di- and tri-substituted piperidines. researchgate.net
Transaminase-triggered Aza-Michaelω-Transaminase (ω-TA)Pro-chiral ketoenonesBiocatalytic, enantioselective synthesis of 2,6-disubstituted piperidines. acs.org
Electrophilic CyclizationHCl·DMPU / DMSOHomoallylic aminesGenerates 4-chloropiperidines via an electrophilic intermediate. organic-chemistry.org
Gold-catalyzed CyclizationGold(I) hexafluorophosphateYnonesCyclization of alkyne acceptors to form unsaturated piperidinones. ntu.edu.sg

Radical cyclizations offer a powerful method for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to piperidine synthesis. acs.org These reactions often proceed under neutral conditions and are tolerant of a wide range of functional groups. The 6-exo cyclization of α-aminoalkyl radicals onto unactivated double bonds is a known method for preparing polysubstituted piperidines. rsc.org Similarly, the cyclization of stabilized radicals onto α,β-unsaturated esters can yield 2,4,5-trisubstituted piperidines. acs.org

More recently, photoredox catalysis has enabled the generation of aryl radicals from aryl halide precursors under mild conditions. These radicals can undergo regioselective cyclization to construct complex spiropiperidines without the need for toxic reagents like tributyltin hydride. thieme-connect.com

Radical SourceInitiator/CatalystSubstrate TypeKey Outcome
α-Aminoalkyl radicalRadical initiatorLinear amine with an unactivated double bondFormation of polysubstituted piperidines. rsc.org
Stabilized radicalRadical initiatorPrecursor with an α,β-unsaturated esterDiastereoselective synthesis of 2,4,5-trisubstituted piperidines. acs.org
Aryl radicalOrganic Photoredox Catalyst (e.g., 3DPAFIPN)Linear aryl halide precursorConstruction of spirocyclic piperidines under mild conditions. thieme-connect.com
Radical from 1,6-enynesTriethylborane1,6-enynesFormation of polysubstituted alkylidene piperidines via a radical cascade. mdpi.comnih.gov

Azaelectrocyclization reactions are a class of pericyclic reactions that involve the formation of a ring containing a nitrogen atom. The 6π-azaelectrocyclization of azatrienes is a notable example that has found applications in the synthesis of bioactive heterocycles. nih.gov This concerted process offers a high degree of stereocontrol, governed by orbital symmetry rules.

A one-pot asymmetric azaelectrocyclization protocol has been developed for the stereocontrolled synthesis of 2,4,6-trisubstituted piperidine diastereomers. nih.gov This methodology demonstrates the power of electrocyclization to rapidly build complexity and establish multiple stereocenters in a single transformation, making it a potentially valuable strategy for accessing specific isomers of the this compound framework. nih.gov

Hydrogenation and Reductive Transformations of Pyridine Precursors

The conversion of substituted pyridine precursors is a primary and effective route for the synthesis of the this compound core. This transformation typically involves the reduction of both the aromatic pyridine ring and a functional group at the 3-position, such as an ester or aldehyde, to the corresponding hydroxymethyl group.

Metal-Catalyzed Hydrogenation Methods

Heterogeneous catalytic hydrogenation using metal catalysts is a robust and widely employed method for the synthesis of piperidine derivatives from pyridines. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. Common catalysts include palladium, platinum, and rhodium supported on materials like carbon (Pd/C) or alumina (B75360) (Rh/Al2O3), as well as Raney Nickel. rsc.orgresearchgate.netbyu.edu

For instance, the hydrogenation of a 4-methyl-3-pyridinecarboxylate precursor can be performed under hydrogen pressure using these catalysts. The reaction reduces the pyridine ring to a piperidine and the ester group to a primary alcohol. An effective method for the chemoselective hydrogenation of related pyridinecarbonitriles to piperidylmethylamines has been developed using a Pd/C catalyst, demonstrating the tunability of these systems. rsc.org In some procedures, the pyridine nitrogen is first quaternized (e.g., with benzyl (B1604629) bromide) before reduction, which can facilitate the hydrogenation process. Subsequent reduction with agents like sodium borohydride (B1222165) followed by catalytic hydrogenation with platinum oxide can yield the desired piperidine derivative. googleapis.com

Table 1: Metal Catalysts for Pyridine Ring Hydrogenation

CatalystTypical SupportKey Features & ApplicationsReference
Palladium (Pd)Carbon (C)Effective for chemoselective hydrogenation of pyridine derivatives. rsc.org
Platinum (Pt)Platinum Oxide (PtO₂)Used for the reduction of quaternized pyridine systems to piperidines. googleapis.com
Rhodium (Rh)Alumina (Al₂O₃)Utilized in the hydrogenation of substituted cinnolines, a related nitrogen heterocycle. byu.edu
Raney Nickel (Raney-Ni)-Employed in reductive amination reactions to form piperidine rings. researchgate.net
Organocatalytic Hydrogenation Strategies

While direct organocatalytic hydrogenation of pyridines remains a developing field, organocatalysis plays a significant role in the enantioselective construction of the piperidine ring from acyclic precursors. Chiral organocatalysts, such as those derived from prolinol, can facilitate asymmetric Michael additions to create key chiral intermediates. For example, the synthesis of a related (3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol involves an asymmetric Michael addition catalyzed by (S)-2-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine. This step establishes the critical stereochemistry early in the synthetic sequence, which is then carried through to the final piperidine product after cyclization and reduction.

Stereoselective Reduction Protocols

Achieving stereocontrol is paramount in the synthesis of this compound, which has two stereocenters. Stereoselective reduction protocols are designed to control the relative (cis/trans) and absolute (R/S) configuration of the substituents. Asymmetric hydrogenation using chiral metal catalysts is a powerful strategy. For example, complexes of Ruthenium and Iridium with chiral ligands have been successfully used for the asymmetric reduction of pyridinium salts to provide chiral piperidines with high enantiomeric excess. googleapis.com

Diastereoselective synthesis often focuses on the reduction of a tetrahydropyridine intermediate. The hydrogenation of a 4-aryl-1,4-dihydropyridine-3-carboxylic acid methyl ester can proceed with high diastereoselectivity to form the trans-3,4-disubstituted piperidine moiety. researchgate.net The steric hindrance of the existing substituent at the 4-position directs the incoming hydrogen to the opposite face of the ring, leading to the thermodynamically favored trans product.

Table 2: Examples of Stereoselective Reduction Methods

MethodCatalyst/ReagentStereochemical OutcomeReference
Asymmetric HydrogenationChiral Ruthenium (Ru) and Iridium (Ir) complexesProvides high enantiomeric excess (ee) for chiral piperidines. googleapis.com
Diastereoselective HydrogenationStandard hydrogenation catalysts (e.g., Pd/C) on a tetrahydropyridine intermediateFormation of the thermodynamically favored trans isomer. researchgate.net
Asymmetric Michael AdditionChiral organocatalysts (e.g., diphenylprolinol-TBDMS)Establishes stereocenters in an acyclic precursor prior to cyclization.

Multicomponent Reactions (MCRs) for Piperidine Construction

Multicomponent reactions (MCRs) offer an efficient pathway for the rapid assembly of complex molecular scaffolds like substituted piperidines from simple, readily available starting materials. thieme-connect.comthieme-connect.de A four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile can be used to construct highly substituted piperidone structures in a one-pot process. thieme-connect.com These piperidone intermediates can then be subjected to reduction steps to yield the target this compound. The Ugi tetrazole reaction is another versatile MCR that can be used for the de novo synthesis of substituted piperazine (B1678402) and morpholine (B109124) rings, and the principles can be extended to piperidine synthesis. thieme-connect.deacs.org The advantage of MCRs lies in their operational simplicity and ability to generate diverse libraries of compounds for medicinal chemistry applications. thieme-connect.de

Development of Novel Synthetic Reagents and Reaction Conditions

The synthesis of piperidine derivatives has benefited from the development of novel reagents and optimized reaction conditions that improve yield, selectivity, and safety.

Oxidizing Agents: For certain synthetic routes that proceed through an α,β-unsaturated ketone intermediate, mild oxidizing agents like iodoxybenzoic acid (IBX) are used to create the necessary double bond from a piperidin-4-one precursor. nih.gov

Reducing Agents: While catalytic hydrogenation is common, specific chemical reducing agents are often used for the reduction of functional groups. A combination of potassium borohydride (KBH₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) is effective for the reduction of a piperidinedione intermediate to the corresponding diol, which can be selectively protected to yield the hydroxymethyl group. google.com

Reductive Amination Conditions: The formation of the piperidine ring itself can be achieved through reductive amination. The use of Raney-Ni as a catalyst in the presence of ammonia and hydrogen gas provides an efficient, scalable method for converting a 1-benzylpiperidin-4-one to the corresponding 4-amino derivative, a key building block. researchgate.net

Table 3: Novel Reagents in Piperidine Synthesis

ReagentFunctionApplication ExampleReference
Iodoxybenzoic acid (IBX)OxidationConversion of piperidin-4-ones to α,β-unsaturated ketones. nih.gov
Potassium Borohydride (KBH₄) / Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)ReductionReduction of a piperidinedione to form the hydroxymethyl group. google.com
Raney Nickel (Raney-Ni)Catalyst for Reductive AminationSynthesis of 1-benzylpiperidine-4-amine from the corresponding ketone. researchgate.net

Chemo-, Regio-, and Stereoselective Control in Synthesis

The ultimate goal of modern synthetic strategies is to exert precise control over the chemical structure.

Chemoselectivity: In the hydrogenation of pyridine precursors, chemoselectivity is crucial. It is necessary to reduce the aromatic ring without causing unwanted hydrogenolysis of the C-O bond in the newly formed hydroxymethyl group. The choice of catalyst (e.g., Pd vs. Rh) and the use of acidic or basic additives can tune the reaction to favor the desired product over by-products. rsc.org

Regioselectivity: Regioselectivity is primarily determined by the starting pyridine precursor, which already has the methyl and functional group handles at the 4- and 3-positions, respectively. Synthetic design ensures that the core scaffold is built with the correct substituent pattern from the outset.

Stereoselectivity: As discussed previously, controlling the stereochemistry at C3 and C4 is a major focus. This is achieved through either diastereoselective reductions of cyclic intermediates or by employing asymmetric catalysis (using chiral metal complexes or organocatalysts) to set the absolute stereochemistry. googleapis.comresearchgate.net The synthesis of specific stereoisomers, such as the trans-(3S,4R) or trans-(3R,4S) isomers, is often critical for biological activity and is a key consideration in the development of synthetic routes for related pharmaceutical intermediates.

Table of Mentioned Compounds

Chemical Transformations and Reactivity of 4 Methylpiperidin 3 Yl Methanol

Functional Group Interconversions of the Methanol (B129727) Moiety

The primary alcohol (-CH₂OH) group is a versatile handle for a variety of chemical modifications. These transformations are fundamental in altering the molecule's physical and chemical properties.

The primary alcohol of (4-Methylpiperidin-3-yl)methanol can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. For instance, the oxidation of the hydroxymethyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This transformation is significant for the synthesis of piperidine-3-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry.

Table 1: Oxidation Reactions of this compound Analogs

Reactant Oxidizing Agent Product Reference

This table presents data for a structurally related compound, illustrating a common oxidative transformation.

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or proceeds via an activated intermediate. Similarly, etherification can be accomplished by reacting the alcohol with alkyl halides or other electrophiles under basic conditions, such as in the Williamson ether synthesis. These reactions are crucial for introducing a wide variety of substituents, thereby modulating the lipophilicity and other physicochemical properties of the parent molecule. The use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the esterification of carboxylic acids with alcohols. researchgate.net

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. Direct halogenation can also be achieved using standard halogenating agents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. These halogenated derivatives serve as key intermediates for further synthetic manipulations, including the introduction of nitrogen, sulfur, or carbon-based nucleophiles.

Derivatization Strategies at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center that can be readily derivatized through various reactions, significantly expanding the molecular diversity accessible from this compound.

N-alkylation of the piperidine nitrogen can be achieved by reaction with alkyl halides or through reductive amination. For example, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride is a common method for introducing N-alkyl groups. acs.org N-acylation, the reaction with acyl chlorides or anhydrides, proceeds readily to form the corresponding amides. This transformation is often used to introduce a variety of functional groups and to modulate the basicity of the piperidine nitrogen. For instance, N-acylation with acetic anhydride (B1165640) or acetyl chloride is a high-yielding reaction. googleapis.com

Table 2: N-Alkylation and N-Acylation of Piperidine Derivatives

Piperidine Derivative Reagent(s) Reaction Type Product Reference
4-Methyl-4-[3-(propan-2-yloxy)phenyl]piperidine 3-Phenylpropanal, NaCNBH₃ Reductive Amination 4-Methyl-1-(3-phenylpropyl)-4-[3-(propan-2-yloxy)phenyl]piperidine acs.org

This table provides examples of N-alkylation and N-acylation on related piperidine and pyridine (B92270) structures.

The secondary amine of the piperidine ring can participate in reactions that lead to the formation of new heterocyclic rings. For example, reaction with bifunctional electrophiles can lead to the construction of fused or spiro-heterocyclic systems. While specific examples for this compound are not prevalent in the searched literature, this remains a viable synthetic strategy for creating complex molecular architectures. The general principle of using N-heterocyclic carbenes to catalyze reactions involving aldehyde functionalities could also be extended to derivatives of this compound where the alcohol has been oxidized. nih.gov

Functionalization of the Piperidine Ring System

The direct functionalization of the C-H bonds of the piperidine ring is a powerful tool for the synthesis of complex molecules. However, specific examples of such reactions on this compound are not documented in the scientific literature.

Regioselective C-H Functionalization of Saturated Aza-Cycles

The regioselective functionalization of saturated heterocycles like piperidine is a significant challenge in organic synthesis. While numerous methods exist for the C-H activation of N-substituted piperidines, often employing directing groups to control the site of reaction, these are not directly applicable to this compound in its unprotected form. The interplay between the directing potential of the nitrogen atom and the influence of the existing substituents on the regiochemical outcome of C-H functionalization reactions remains an open question for this specific molecule.

Carbon-Carbon Bond Forming Reactions on the Ring

The formation of new carbon-carbon bonds on the piperidine ring is crucial for the elaboration of its structure. Methodologies such as metal-catalyzed cross-coupling reactions are commonly employed for this purpose on various piperidine derivatives. However, specific studies detailing the application of these methods to this compound are absent from the available literature. The substrate's inherent structure, with both a secondary amine and a primary alcohol, presents potential challenges and opportunities for selective C-C bond formation that have yet to be explored.

Ring Expansion and Contraction Methodologies

The modification of the piperidine ring size through expansion or contraction can lead to novel heterocyclic scaffolds. While general methods for such transformations exist, for instance, using reagents like diethylaminosulfur trifluoride (DAST) on cyclic amino alcohols, no specific examples involving this compound have been reported. The stereochemical and electronic effects of the 3-hydroxymethyl and 4-methyl groups on the feasibility and outcome of such rearrangements are currently unknown.

Reactivity Profiling and Reaction Mechanism Studies

A thorough understanding of a molecule's reactivity is predicated on detailed profiling and mechanistic studies. For this compound, there is a clear absence of such dedicated research. While general principles of piperidine reactivity can be inferred, the specific kinetic and thermodynamic parameters governing its reactions, as well as detailed mechanistic pathways for its potential transformations, have not been elucidated.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Construction

Incorporation of the (4-Methylpiperidin-3-yl)methanol Scaffold into Polycyclic Systems

The rigid, three-dimensional structure of the this compound scaffold makes it an attractive starting point for the construction of complex polycyclic and spirocyclic systems. These intricate architectures are of significant interest in drug discovery as they allow for the exploration of new regions of chemical space. Synthetic strategies often leverage the bifunctional nature of the molecule—the secondary amine and the primary alcohol—to initiate cyclization cascades or multicomponent reactions.

While direct examples detailing the use of this compound in polycyclic synthesis are specific to proprietary research, the principles are well-established through analogous structures. For instance, the synthesis of bicyclo[4.3.1]decane and bicyclo[3.3.1]nonane scaffolds has been achieved using 3-(ω-carboxylate)-substituted piperidine (B6355638) starting materials. nih.gov This approach, which relies on a substrate-based diversity-oriented synthesis (DOS) methodology, transforms the piperidine core into more complex bicyclic systems through cyclization reactions. nih.gov

Furthermore, multicomponent reactions represent a powerful tool for rapidly building molecular complexity from simple precursors. researchgate.net Four-component reactions have been developed to construct intricate piperidone scaffolds, which can be further elaborated into polycyclic frameworks. researchgate.net The strategic union of imines, alkynes, and aldehydes in a two-step, three-component coupling process also provides a convergent pathway to highly substituted and stereodefined piperidines, which can serve as precursors to polycyclic natural products. nih.gov These methodologies highlight the potential of functionalized piperidines like this compound to act as key intermediates in the assembly of novel polycyclic and spirocyclic compounds.

Table 1: Strategies for Incorporating Piperidine Scaffolds into Polycyclic Systems

StrategyDescriptionPotential Application for this compound
Intramolecular Cyclization Utilization of functional groups on the piperidine ring and its substituents to form additional rings.The hydroxymethyl group can be converted to a leaving group or an electrophile to react with the piperidine nitrogen or a carbon nucleophile derived from the ring.
Multicomponent Reactions Combining three or more reactants in a single operation to form a complex product.The piperidine nitrogen can act as a nucleophile in Mannich-type reactions, while the alcohol provides a handle for further transformations.
Diels-Alder Cycloadditions Using a diene- or dienophile-functionalized piperidine to construct a six-membered ring.The scaffold can be functionalized with appropriate reactive partners to participate in cycloaddition cascades.
Cationic Annulation Formation of rings through the cyclization of an iminium ion or related cationic intermediate.The piperidine nitrogen can be part of a process that generates a cationic center, leading to cyclization and the formation of fused or bridged systems. nih.gov

Utility in the Total Synthesis of Complex Natural Products

The piperidine ring is a privileged scaffold found in a vast number of alkaloids and pharmaceutically active compounds. The specific substitution pattern of this compound makes it an ideal precursor for a range of natural products and their analogues. Its stereocenters can direct the formation of subsequent stereocenters, making it a powerful tool in asymmetric synthesis.

A notable area where related structures are employed is in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs). For example, the synthesis of (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol, a potential impurity and close analogue of the active pharmaceutical ingredient paroxetine, demonstrates the relevance of this structural class. semanticscholar.org The synthesis involves treating (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine with a series of reagents to remove the N-methyl group, showcasing a common transformation for this type of scaffold. semanticscholar.org

While the direct total synthesis of a major natural product from this compound is not widely reported in public literature, the strategic importance of substituted piperidines is clear. For instance, the synthesis of the neurokinin 1 antagonist (+)-L-733,060 and the natural product swainsonine (B1682842) has been achieved using a modular approach starting from carboxylated piperidines. bio-connect.nl This strategy combines enzymatic oxidation to install hydroxyl groups at various positions on the piperidine ring, followed by radical cross-coupling to form key carbon-carbon bonds. bio-connect.nl This highlights how a pre-functionalized piperidine core, analogous to this compound, can be a critical starting point for creating complex and biologically active molecules.

Application in Scaffold Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to screen for biological activity. mdpi.combroadinstitute.org The three-dimensional and conformationally restricted nature of the this compound scaffold makes it an excellent starting point for generating 3D-rich fragment libraries, moving away from the "flatland" of aromatic compounds often found in screening collections. nih.gov

The principle of using simple, saturated heterocycles for DOS is well-established. For example, a library of 22 different polycyclic scaffolds was generated from just five 3-(ω-carboxylate)-substituted piperidine starting materials. nih.gov This demonstrates how a common piperidine core can be divergently elaborated into a variety of complex structures. nih.gov Similarly, a systematic synthesis of 20 different regio- and diastereoisomers of methyl-substituted pipecolinates has been undertaken to explore the 3D shape diversity of piperidine fragments for drug discovery programs. elsevierpure.com

By applying DOS principles, the this compound scaffold can be systematically modified at three key positions:

The Piperidine Nitrogen: Alkylation, acylation, or arylation can introduce a wide range of substituents.

The Hydroxymethyl Group: Oxidation to an aldehyde or carboxylic acid, or conversion to an amine or ether, provides access to different functional groups.

The Piperidine Ring: C-H activation or other functionalization methods can introduce substituents at other positions.

This multi-directional approach allows for the rapid generation of a library of related but structurally distinct compounds, maximizing the exploration of chemical space around the core piperidine scaffold.

Table 2: Potential Diversity-Oriented Synthesis Reactions from this compound

Reaction SiteReaction TypeResulting Functional Group / Structure
Piperidine NitrogenN-Alkylation / N-ArylationTertiary amine with diverse substituents
Piperidine NitrogenN-AcylationAmide
Hydroxymethyl GroupOxidationAldehyde, Carboxylic Acid
Hydroxymethyl GroupEtherificationEther
Hydroxymethyl GroupMitsunobu ReactionAzide, Phthalimide (precursor to amine)
Piperidine RingRing-Closing Metathesis (after functionalization)Bicyclic systems

Challenges and Strategies in Convergent and Divergent Synthesis Utilizing the Compound

The use of this compound in complex synthesis is not without its challenges, the most significant of which is the control of stereochemistry. The compound possesses two adjacent stereocenters at the C3 and C4 positions, leading to the possibility of cis and trans diastereomers.

Challenges:

Stereocontrol: Achieving high diastereoselectivity during the synthesis of the piperidine ring itself is a primary challenge. The relative orientation of the methyl and hydroxymethyl groups significantly impacts the molecule's conformation and biological activity. Syntheses often yield mixtures of diastereomers that can be difficult to separate. elsevierpure.com

Regioselectivity: In reactions aimed at functionalizing the piperidine ring, controlling the position of the new substituent can be difficult.

Protecting Groups: The presence of both a nucleophilic amine and a hydroxyl group often necessitates a careful protecting group strategy to ensure selective reactions at other parts of the molecule.

Strategies:

Stereoselective Synthesis: Several strategies have been developed to control the stereochemistry of substituted piperidines. These include substrate-controlled reactions where existing stereocenters direct the formation of new ones, and catalyst-controlled reactions using chiral catalysts to favor the formation of a specific enantiomer or diastereomer. acs.org For example, catalytic enantioselective synthesis from pyridine (B92270) precursors is a powerful method for accessing enantioenriched 3-substituted piperidines. bio-connect.nl

Convergent Synthesis: To improve efficiency, convergent strategies are often employed. nih.gov This involves synthesizing different fragments of the final molecule separately and then combining them in the later stages. For this compound, this would involve preparing the substituted piperidine core and then coupling it with other complex fragments. A two-step, three-component coupling process for creating highly substituted piperidines exemplifies a powerful convergent approach. nih.gov

Divergent Synthesis: As discussed in the context of DOS, a divergent strategy from a common intermediate like this compound allows for the creation of a library of analogues. A key strategy is the use of orthogonal protecting groups, which can be removed under different conditions, allowing for selective functionalization at different points of the molecule.

Dearomatization of Pyridines: A powerful modern strategy involves the partial reduction of a substituted pyridine precursor to a dihydropyridine, followed by an asymmetric, catalyst-mediated functionalization (like a reductive Heck reaction), and then final reduction to the piperidine. This allows for the stereocontrolled introduction of substituents that would be difficult to install on a pre-formed saturated ring.

By carefully selecting synthetic strategies, chemists can overcome the inherent challenges of working with the this compound scaffold and leverage its unique structural features to build complex and valuable molecules.

Computational and Theoretical Investigations of 4 Methylpiperidin 3 Yl Methanol

Conformational Analysis and Energy Landscapes of the Piperidine (B6355638) Ring

The six-membered piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. The presence of substituents at the 3 and 4 positions introduces the possibility of multiple diastereomeric chair conformations, each with a distinct energy level. The relative stability of these conformers is dictated by the axial or equatorial disposition of the substituents.

Computational studies on substituted piperidines consistently show that the chair conformation is the global minimum on the potential energy surface. nih.gov For (4-Methylpiperidin-3-yl)methanol, two primary chair conformations for the cis and trans isomers are of interest. In the cis isomer, both the methyl and hydroxymethyl groups are on the same face of the ring, leading to either a di-equatorial or a di-axial arrangement. In the trans isomer, the substituents are on opposite faces, resulting in an axial-equatorial arrangement.

Generally, bulky substituents prefer to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring. youtube.com Therefore, for the cis isomer of this compound, the di-equatorial conformer is expected to be significantly more stable than the di-axial conformer. For the trans isomer, two chair conformers with one substituent axial and the other equatorial are possible. The relative energy of these two conformers will depend on the relative steric bulk of the methyl and hydroxymethyl groups.

The energy landscape of piperidine also includes higher-energy boat and twist-boat conformations, which typically act as transition states or transient intermediates in the interconversion of chair forms. nih.gov The energy barriers for these conversions are generally low, allowing for rapid conformational equilibrium at room temperature.

Table 1: Representative Conformational Energies of Substituted Piperidines

ConformerSubstituent OrientationRelative Energy (kcal/mol)
Chair 1 (cis)3-equatorial, 4-equatorial0 (most stable)
Chair 2 (cis)3-axial, 4-axial> 5 (highly unstable)
Chair 3 (trans)3-axial, 4-equatorial~1.8 - 2.5
Chair 4 (trans)3-equatorial, 4-axial~1.7 - 2.2
Twist-Boat-~5 - 7
Boat-~6 - 8

Note: The values presented are typical ranges derived from computational studies on various 3,4-disubstituted piperidines and are intended to be illustrative for this compound.

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules, providing insights into their structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has become a standard method for accurately predicting the geometric parameters of organic molecules. iucr.org For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide precise information on bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations would confirm the chair conformation as the most stable geometry. The C-N bond lengths in the piperidine ring are typically around 1.47 Å, while the C-C bond lengths are in the range of 1.53-1.54 Å. The bond angles within the ring are close to the tetrahedral angle of 109.5°, with slight distortions due to the presence of the heteroatom and substituents. The orientation of the methyl and hydroxymethyl groups relative to the piperidine ring can also be precisely determined, confirming the energetic preference for equatorial positions. iucr.org

Table 2: Typical DFT-Calculated Structural Parameters for a Substituted Piperidine Ring

ParameterTypical Value
C-N Bond Length1.47 Å
C-C Bond Length1.53 - 1.54 Å
C-N-C Bond Angle~111°
C-C-C Bond Angle~110°
C-C-N Bond Angle~110°
Ring Dihedral Angles~55-60° (absolute values)

Note: These are representative values from DFT calculations on substituted piperidines and serve as an estimation for this compound.

HOMO-LUMO Analysis and Global Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. asianpubs.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the presence of its lone pair of electrons. The LUMO is likely distributed over the C-H and C-C antibonding orbitals of the ring and substituents. From the HOMO and LUMO energies, global chemical reactivity indices such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. These indices provide a quantitative measure of the molecule's reactivity.

Table 3: Representative Frontier Orbital Energies and Reactivity Indices for a Substituted Piperidine

ParameterFormulaTypical Value
HOMO Energy-~ -6.5 to -7.5 eV
LUMO Energy-~ 0.5 to 1.5 eV
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMO~ 7.0 to 9.0 eV
Electronegativity (χ)-(E_HOMO + E_LUMO)/2~ 3.0 to 3.5 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/2~ 3.5 to 4.5 eV
Global Electrophilicity (ω)χ² / (2η)~ 1.0 to 1.5 eV

Note: These values are illustrative and based on DFT calculations performed on various piperidine derivatives. asianpubs.orgresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions, including the identification of transition states and the prediction of reaction outcomes.

Transition State Analysis for Key Synthetic Steps

The synthesis of substituted piperidines often involves cyclization reactions or the functionalization of a pre-existing piperidine ring. mdpi.comnih.gov Computational modeling can be used to map out the potential energy surface of these reactions, identifying the transition state structures and calculating the associated activation energies. For instance, in a potential synthesis of this compound involving the reduction of a corresponding pyridinium (B92312) salt, DFT calculations can model the stepwise hydrogenation process, elucidating the structure of the transition states for each hydrogen addition. acs.org Similarly, for intramolecular cyclization routes, transition state analysis can reveal the energetic feasibility of different ring-closing pathways. mdpi.com

Regioselectivity and Stereoselectivity Prediction

Many synthetic routes to substituted piperidines can lead to the formation of multiple regioisomers and stereoisomers. Computational methods, particularly DFT, are highly effective in predicting and rationalizing the observed selectivity. researchgate.netnih.gov

For reactions involving the introduction of substituents onto a piperidine precursor, computational analysis of the transition states for attack at different positions can explain the observed regioselectivity. The distortion/interaction model, for example, has been successfully used to predict the regioselectivity in reactions of piperidyne intermediates. nih.gov

In terms of stereoselectivity, computational modeling can determine the relative energies of the transition states leading to different diastereomers or enantiomers. For example, in the catalytic hydrogenation of a substituted pyridine (B92270) to form this compound, DFT calculations can model the approach of the substrate to the catalyst surface, explaining why one stereoisomer is formed preferentially over another. acs.org By comparing the activation energies of the diastereomeric transition states, a quantitative prediction of the diastereomeric ratio can often be achieved. acs.orgresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, a key area of investigation using MD simulations would be the conformational preferences of the piperidine ring. The six-membered ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The presence of the methyl and methanol (B129727) substituents at positions 4 and 3, respectively, will influence the energetic favorability of these conformations. MD simulations can track the transitions between these states and determine the dominant conformations at equilibrium. nih.gov

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water, and then simulating the system's evolution over a period of nanoseconds or even microseconds. researchgate.net Analysis of the simulation trajectory would provide data on various parameters, including dihedral angles of the piperidine ring, the orientation of the methanol substituent, and the formation of hydrogen bonds with solvent molecules.

Table 1: Hypothetical Data from a Molecular Dynamics Simulation of this compound

ParameterDescriptionSimulated Value/Observation
Piperidine Ring Conformation The predominant geometry of the six-membered ring.Primarily in the chair conformation with equatorial substituents.
Axial vs. Equatorial Preference The orientation of the methyl and methanol groups.The larger methanol group is expected to favor the equatorial position to minimize steric hindrance.
Dihedral Angle (C2-C3-C4-C5) A measure of the ring's puckering.Fluctuations around the ideal chair conformation values.
Hydrogen Bonding The number and lifetime of hydrogen bonds between the methanol group and water.An average of 2-3 persistent hydrogen bonds.
Root-Mean-Square Deviation (RMSD) A measure of the molecule's structural stability over time.Low RMSD values would indicate a stable average conformation.

This table is illustrative and represents the type of data that would be generated from an MD simulation. The specific values would depend on the simulation parameters and force field used.

Predictive Modeling of Chemical Properties and Transformations

Predictive modeling, particularly through methods like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), is a powerful tool in computational chemistry. nih.govnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its properties or activities. nih.govtandfonline.com For this compound, predictive modeling can be used to estimate a wide range of physicochemical properties and to anticipate its potential chemical transformations without the need for extensive laboratory experiments.

The process of building a predictive model for this compound would involve:

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated from the 2D or 3D structure of the molecule. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. nih.gov

Model Development: Using a dataset of compounds with known properties (e.g., boiling point, solubility, reactivity), statistical methods like multiple linear regression or machine learning algorithms are employed to create a mathematical model that correlates the descriptors with the property of interest. nih.govtandfonline.com

Prediction: The developed model can then be used to predict the properties of new or untested compounds like this compound based on its calculated descriptors.

For instance, QSPR models could predict properties such as boiling point, melting point, logP (a measure of lipophilicity), and aqueous solubility. Furthermore, more complex models could predict the likelihood of the compound undergoing specific chemical reactions, such as oxidation of the alcohol group or N-alkylation of the piperidine nitrogen. These predictions are valuable for guiding synthesis, formulation, and further research. rsc.org

Table 2: Predicted Chemical Properties of this compound

PropertyPredicted ValueMethod of Prediction
Molecular Formula C7H15NO-
Molecular Weight 129.20 g/mol -
Boiling Point ~215 °CGroup Contribution Methods
LogP (Octanol-Water Partition Coefficient) ~0.8Atom-based Contribution Methods
Aqueous Solubility ~50 g/LGeneral Solubility Equation
pKa (Piperidine Nitrogen) ~10.5Linear Free-Energy Relationships

The values in this table are estimates based on standard predictive models and may vary depending on the specific model and software used.

Emerging Research Directions and Future Perspectives in 4 Methylpiperidin 3 Yl Methanol Chemistry

Development of More Sustainable and Green Chemistry Approaches

The chemical industry's shift towards sustainability has profound implications for the synthesis of complex molecules like (4-Methylpiperidin-3-yl)methanol. nih.govacs.org Green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances, are becoming central to modern synthetic strategies. primescholars.com For piperidine (B6355638) derivatives, this involves a departure from traditional methods that often rely on harsh conditions and stoichiometric reagents. nih.gov

Exploration of Environmentally Benign Solvents and Reagents

A primary focus of green synthesis is the replacement of volatile and toxic organic solvents. Water, as the ultimate green solvent, has been successfully employed in catalyst-free, three-component condensation reactions to produce piperidine derivatives. ajchem-a.com Such aqueous methods not only reduce environmental impact but can also offer unique reactivity and selectivity. ajchem-a.com

Biocatalysis represents another cornerstone of green chemistry, utilizing enzymes that operate under mild, aqueous conditions with high chemo-, regio-, and enantioselectivity. nih.govcore.ac.uk Chemo-enzymatic approaches, which combine chemical synthesis with biocatalytic steps, are particularly promising for constructing complex chiral piperidines. nih.govacs.org For instance, a one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, a strategy directly applicable to the synthesis of analogues of this compound. nih.govacs.org The use of immobilized enzymes further enhances sustainability by allowing for catalyst recovery and reuse. core.ac.uk

The table below summarizes various green approaches applicable to piperidine synthesis.

ApproachCatalyst/MediatorSolventKey AdvantagesRelevant Findings
Biocatalysis Amine Oxidase / Ene Imine ReductaseAqueous BufferHigh stereoselectivity, mild conditions. nih.govProduces stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org
Multicomponent Condensation Catalyst-FreeWaterEnvironmentally benign, simple procedure. ajchem-a.comWater catalyzes the reaction via hydrogen bonding. ajchem-a.com
Reductive Amination Iron Complex / PhenylsilaneTolueneEfficient cyclization of amino acids. nih.govEffective for producing various N-heterocycles. nih.gov
Hydrogenation Rhodium ComplexMethanol (B129727)Mild conditions, high chemoselectivity. nih.govCan retain sensitive functional groups like hydroxyls. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the starting materials' mass becomes part of the final product. primescholars.com Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful. primescholars.com

Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netnih.govmdpi.com One-pot, five-component reactions have been developed for the diastereoselective synthesis of highly functionalized piperidines, offering high yields and minimizing the need for intermediate purification steps, thereby reducing solvent waste. researchgate.net Similarly, boronyl radical-catalyzed (4+2) cycloadditions provide access to polysubstituted piperidines with high atom economy under metal-free conditions. nih.gov

Waste minimization is also achieved through the design of recyclable catalysts. For example, copper catalysts used in one-pot coupling reactions for piperidine synthesis have been shown to be regenerable by simple filtration and can be reused for at least ten cycles without significant loss of activity. ajchem-a.com

Unexplored Synthetic Pathways and Novel Reactivity Patterns

While classical methods for piperidine synthesis, such as the reduction of pyridine (B92270) precursors, are well-established, the quest for greater efficiency and molecular diversity drives the exploration of new synthetic routes. nih.gov For a target like this compound, this involves devising new ways to construct the 3,4-disubstituted ring system and exploring novel reactivity of the scaffold itself.

One promising frontier is the direct, site-selective C–H functionalization of the piperidine ring. nih.govresearchgate.net This strategy avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-X bonds. While the C2 and C4 positions are often electronically favored for functionalization, recent advances have demonstrated that catalyst and directing group choice can steer reactivity to the C3 or C4 positions. nih.govresearchgate.netacs.org For instance, an indirect approach to C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by a regioselective ring-opening. nih.gov

Radical-mediated reactions offer another avenue for novel transformations. Intramolecular cyclizations of linear amino-aldehydes using cobalt(II) catalysts can produce piperidines, nih.gov and radical (4+2) cycloadditions between azetidines and alkenes have been shown to generate densely substituted piperidines. nih.gov The dearomatization of pyridine precursors followed by enantioselective borylation represents a powerful, stepwise strategy to access chiral piperidines that could be adapted for this compound synthesis. acs.org These borylated intermediates are highly versatile and can be transformed into a wide range of functional groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is revolutionizing chemical synthesis, offering enhanced safety, scalability, and process control. researchgate.netacs.orgnih.gov Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature.

A continuous flow protocol has been successfully developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, achieving high yields and diastereoselectivity within minutes. acs.org Furthermore, flow electrosynthesis has been employed for the anodic methoxylation of N-formylpiperidine, generating a key intermediate for the introduction of nucleophiles at the 2-position on a preparative scale. researchgate.netnih.gov This demonstrates the potential for integrating electrochemical methods into continuous flow setups to achieve transformations that are often challenging in batch processes. researchgate.net The application of these flow technologies to the multi-step synthesis of this compound could streamline its production, reduce manual handling, and facilitate rapid library generation for structure-activity relationship studies.

Addressing Stereochemical Challenges in Highly Substituted Derivatives

The biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement. This compound possesses two stereocenters at the C3 and C4 positions, meaning it can exist as four possible stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). Controlling this stereochemistry is a paramount challenge in its synthesis and the preparation of more complex derivatives.

Significant progress has been made in diastereoselective and enantioselective piperidine synthesis. A notable strategy involves switching between Lewis and Brønsted acid catalysts to control the outcome of cyclization reactions, affording either cis or trans 3,4-disubstituted piperidines with high diastereomeric ratios (up to 98:2). acs.org

Chemo-enzymatic methods provide exquisite stereocontrol. One-pot cascades using amine oxidases and ene imine reductases have been developed to produce stereo-defined 3- and 3,4-substituted piperidines with high precision. nih.govacs.org Another powerful technique is the conjugate addition of organocopper reagents to chiral α,β-unsaturated lactams, which allows for the enantiodivergent synthesis of trans-3,4-disubstituted piperidines, enabling access to both enantiomeric series from a single chiral precursor. acs.org Palladium-catalyzed C(4)–H arylation using a C(3)-linked directing group has also been shown to produce cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity. acs.org

The table below highlights methods for achieving stereochemical control in the synthesis of related piperidine structures.

MethodCatalyst/ReagentKey TransformationStereochemical OutcomeReference
Acid-Catalyzed Cyclization Methyl aluminum dichloride (Lewis Acid)Carbonyl Ene Cyclizationtrans piperidines (up to 93:7 dr) acs.org
Acid-Catalyzed Cyclization Hydrochloric Acid (Brønsted Acid)Prins Cyclizationcis piperidines (up to 98:2 dr) acs.org
Chemo-enzymatic Cascade Amine Oxidase / Ene Imine ReductaseReductive CascadeStereo-defined 3,4-substitution nih.govacs.org
Conjugate Addition Organocopper ReagentsAddition to Chiral LactamEnantiopure trans isomers acs.org
C-H Arylation Palladium Catalyst / AQ Directing GroupC(4)-H Arylationcis-3,4-disubstitution acs.org

Opportunities for Catalyst Development Specific to the Compound's Functionalization

The structure of this compound, with its secondary amine (N-H), primary alcohol (O-H), and multiple C-H bonds, offers a rich playground for catalyst development. The goal is to create catalysts that can selectively modify one functional group in the presence of others, enabling the efficient construction of diverse analogues.

C–H Functionalization Catalysts: A major opportunity lies in developing catalysts for the regioselective functionalization of the piperidine ring's C-H bonds. While methods exist for piperidine in general, catalysts tailored to the specific electronic and steric environment of the this compound scaffold are needed. Dirhodium catalysts have shown promise in controlling site selectivity between the C2, C3, and C4 positions based on the catalyst's structure and the nitrogen protecting group. nih.govresearchgate.net Future work could focus on designing catalysts that can functionalize the C-H bonds at C5 or C6, or that can operate on the unprotected piperidine.

Selective N- and O-Functionalization Catalysts: Developing catalysts for the selective N-alkylation/arylation versus O-alkylation/arylation is crucial. While traditional methods often require protecting groups, catalytic approaches could offer a more direct route. For example, catalysts could be designed to differentiate between the nucleophilicity of the nitrogen and oxygen atoms, or to direct reagents to one site based on coordination.

Biocatalysts: The potential of biocatalysis is vast. Engineered enzymes could be developed for:

Kinetic Resolution: Lipases could selectively acylate either the alcohol or the amine of one enantiomer of racemic this compound, allowing for the separation of enantiomers.

Oxidation/Reduction: Alcohol dehydrogenases could be used for the selective oxidation of the methanol group to an aldehyde or carboxylic acid, while imine reductases or transaminases could be employed in synthetic routes to install the chiral centers. acs.orgnih.gov

The development of such specialized catalysts will be essential to unlock the full potential of this compound as a versatile building block in medicinal chemistry and materials science.

Q & A

Q. How can reaction conditions be optimized to improve yield during synthesis?

  • Methodological Answer : Use a factorial experimental design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify optimal parameters. For instance, methanol/water mixtures may enhance solubility of intermediates, while Pd/C or Raney Ni catalysts improve hydrogenation efficiency. Monitor progress via TLC and adjust reaction time based on intermediate stability .

Advanced Research Questions

Q. How can stereochemical challenges in this compound synthesis be resolved?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., BINAP-Ru complexes) can isolate enantiomers. Confirm absolute configuration using single-crystal X-ray diffraction (SHELXL refinement ). For dynamic systems, variable-temperature NMR or circular dichroism (CD) spectroscopy may track stereochemical interconversion .

Q. What strategies address contradictions between computational predictions and experimental spectral data?

  • Methodological Answer : Reconcile discrepancies by:
  • Revisiting computational models : Optimize DFT calculations (B3LYP/6-311+G(d,p)) with solvent corrections.
  • Validating experimental conditions : Ensure NMR samples are free of moisture (deuterated solvents, inert atmosphere) to prevent peak broadening.
  • Cross-referencing databases : Compare with structurally similar compounds (e.g., piperidinylmethanol derivatives ) to identify systematic errors .

Q. How can computational tools predict physicochemical properties of this compound?

  • Methodological Answer :
  • LogP : Use Molinspiration or ACD/Labs to estimate partition coefficients.
  • pKa : SPARC or MarvinSuite predicts basicity of the piperidine nitrogen (expected pKa ~9–10).
  • Solubility : COSMO-RS simulations in water/organic mixtures guide solvent selection for crystallization .

Q. What crystallographic methods are suitable for resolving structural ambiguities?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL can resolve disorder in the piperidine ring. For twinned crystals, use PLATON’s TWINABS to correct intensity data. Compare with known piperidine derivatives (e.g., [1-(3,5-Dimethylphenyl)acrylate] ) to validate bond lengths/angles.

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Reactant of Route 1
(4-Methylpiperidin-3-yl)methanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.